

# A Comparative Guide to the Stability of Sofosbuvir and Its Impurities

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## Compound of Interest

Compound Name: Sofosbuvir impurity M

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This guide provides a comprehensive overview of the stability of the antiviral drug Sofosbuvir under various stress conditions. The data presented is compiled from several stability-indicating studies, offering researchers, scientists, and drug development professionals a comparative look at its degradation profile. Detailed experimental protocols and visual workflows are included to support further research and method development.

## Data Presentation: Forced Degradation of Sofosbuvir

The stability of Sofosbuvir has been extensively studied under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. These studies help in understanding the intrinsic stability of the drug and in the development of stability-indicating analytical methods. The following tables summarize the quantitative data from various studies.

Stress Condition	Reagent/Parameters	Duration	Degradation (%)	Reference
Acidic Hydrolysis	1N HCl	10 hours (reflux at 80°C)	8.66	[1]
0.1N HCl	26 hours (room temp)	18.87	[2]	
0.1N HCl	6 hours	23	[3]	
0.1N HCl	6 hours	6.7	[4]	
Alkaline Hydrolysis	0.5N NaOH	24 hours (60°C)	45.97	[1]
0.1N NaOH	10 hours	50	[3]	
Oxidative Degradation	30% H <sub>2</sub> O <sub>2</sub>	2 days (80°C)	0.79	[1]
30% H <sub>2</sub> O <sub>2</sub>	26 hours (room temp)	-	[2]	
3% H <sub>2</sub> O <sub>2</sub>	7 days	19.02	[3]	
Thermal Degradation	50°C	21 days	No degradation	[3]
80°C and 75 ± 5% RH	-	-	[5]	
Photolytic Degradation	254 nm	24 hours	No degradation	[1]
Direct sunlight	21 days	No degradation	[3]	
Visible light (1.2 million lux h/m <sup>2</sup> ) and UV (200 Wh/m <sup>2</sup> )	-	-	[5]	
Neutral Hydrolysis	Water	26 hours (room temp)	23.03	[2]

#### Key Findings from Stability Studies:

- Sofosbuvir is highly susceptible to degradation under alkaline conditions, with significant degradation also observed under acidic and oxidative conditions.[1][3]
- The drug is relatively stable under thermal and photolytic stress.[1][3]
- Degradation leads to the formation of several impurities, which have been identified and characterized in various studies.

## Identified Impurities and Degradation Products

Forced degradation studies have led to the identification and characterization of several impurities.

Impurity	Molecular Weight (m/z)	Formation Condition	Proposed Structure/Name	Reference
Acid Degradation Impurity	416.08	Acidic Hydrolysis	(R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate	[1]
Base Degradation Impurity A	453.13	Alkaline Hydrolysis	(S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate	[1]
Base Degradation Impurity B	411.08	Alkaline Hydrolysis	(S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate	[1]

uran-2-  
yl)methox-y)  
(hydroxy)phos-  
phorylamino)pro  
panoic acid

Oxidative Degradation Impurity	527.15	Oxidative Stress	-	[1]
Degradation Product I (DP I)	488	Acidic Hydrolysis	Hydrolysis product	[3][6]
Degradation Product II (DP II)	393.3	Alkaline Hydrolysis	Hydrolysis product	[3][6]
Degradation Product III (DP III)	393	Oxidative Stress	-	[3][6]

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability studies of Sofosbuvir.

### Forced Degradation (Stress Testing) Protocol

This protocol is a composite of methodologies reported in various studies to induce the degradation of Sofosbuvir under controlled conditions.

- **Preparation of Stock Solution:** A stock solution of Sofosbuvir (e.g., 1000 µg/mL) is prepared by dissolving an appropriate amount of the drug in a suitable solvent, such as methanol or a mixture of methanol and water.[2][3]
- **Acid Hydrolysis:** To a specific volume of the stock solution, an equal volume of an acid solution (e.g., 0.1N HCl or 1N HCl) is added.[1][2][3] The mixture is then either kept at room temperature for a specified period (e.g., 26 hours) or refluxed at an elevated temperature (e.g., 80°C for 10 hours).[1][2] After the exposure period, the solution is neutralized with a

suitable base (e.g., ammonium bicarbonate) and diluted to a final concentration for analysis.  
[1]

- Alkaline Hydrolysis: An equal volume of a basic solution (e.g., 0.1N NaOH or 0.5N NaOH) is added to the stock solution.[1][3] The mixture is then incubated at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[1] Following incubation, the solution is neutralized with an appropriate acid (e.g., HCl) and diluted for analysis.[1]
- Oxidative Degradation: Hydrogen peroxide (e.g., 3% or 30% H<sub>2</sub>O<sub>2</sub>) is added to the stock solution.[1][3] The solution is then kept at room temperature or an elevated temperature (e.g., 80°C) for a defined period (e.g., 26 hours to 7 days).[2][3] The resulting solution is then diluted to the desired concentration for analysis.
- Thermal Degradation: The drug substance (solid-state) or a solution of the drug is exposed to a high temperature (e.g., 50°C or 80°C) for an extended period (e.g., 21 days).[3][5] Samples are then prepared for analysis.
- Photolytic Degradation: The drug substance or its solution is exposed to UV light (e.g., at 254 nm) or visible light in a photostability chamber for a specified duration.[1][5]

## Analytical Method: Stability-Indicating HPLC/UPLC

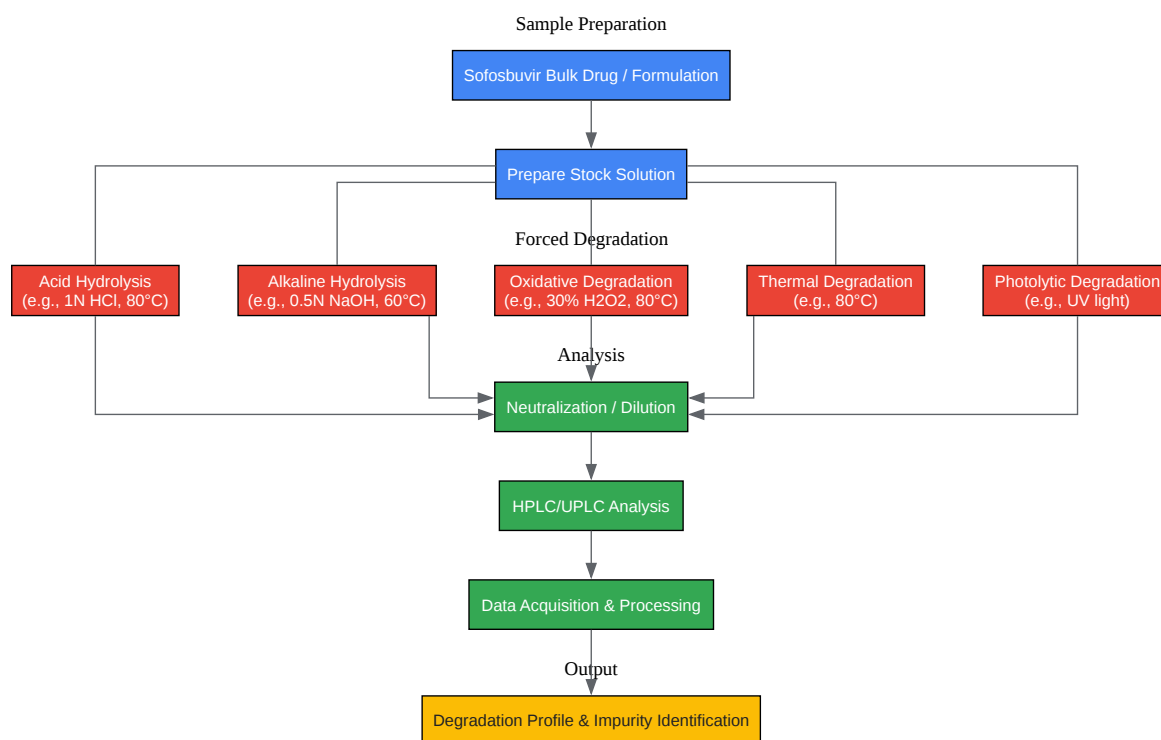
The following describes a typical High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method used to separate and quantify Sofosbuvir from its degradation products.

- Chromatographic System: A liquid chromatography system equipped with a UV detector is commonly used.[7][8]
- Column: A reverse-phase C18 column is frequently employed for separation (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).[7][8]
- Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Common mobile phases include:
  - 0.1% Trifluoroacetic acid in water and acetonitrile (50:50 v/v).[7][8]
  - 0.1% Formic acid in water and acetonitrile.[1]

- 0.1% Orthophosphoric acid and Methanol.[9]
- Elution Mode: An isocratic mode of elution is often used.[7][8]
- Flow Rate: A typical flow rate is 1.0 mL/min or 1.5 mL/min.[3][4]
- Detection Wavelength: Detection is commonly performed at 260 nm, the maximum absorbance wavelength for Sofosbuvir.[1][2][7]
- Data Analysis: The peak area of Sofosbuvir and its impurities are recorded, and the percentage of degradation is calculated.

## Visualizations

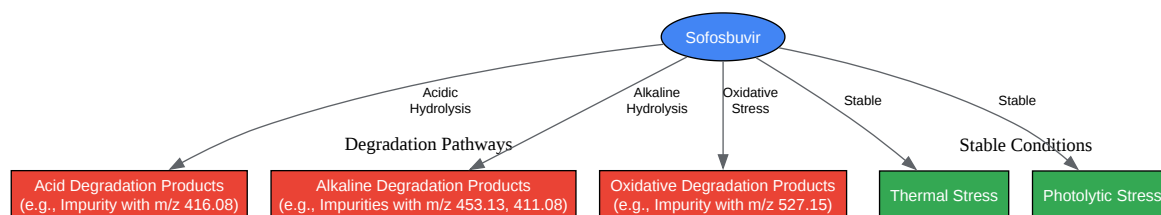
The following diagrams illustrate the typical workflow for stability studies and the degradation behavior of Sofosbuvir.



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Caption: Experimental workflow for forced degradation studies of Sofosbuvir.





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Caption: Logical relationship of Sofosbuvir stability under different stress conditions.

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